Oxetorone Hydrochloride
Beschreibung
Oxetorone Hydrochloride is a pharmacological agent primarily used in the prophylaxis of migraine. It exhibits dual mechanisms of action: (1) modulation of serotonin (5-HT) receptors and (2) α-adrenergic receptor blockade . Structurally, it is synthesized as a hydrochloride salt from its bisacetamide precursor via ethanol dissolution and hydrogen chloride gas treatment, yielding a crystalline product with a melting point of 146–147°C . Clinically, it is grouped with other serotonin-targeting agents (e.g., methysergide) and α-blockers (e.g., indoramine) to reduce vascular reactivity and neuronal hyperexcitability, key contributors to migraines .
Eigenschaften
Molekularformel |
C₂₁H₂₁NO₂·HCl |
|---|---|
Molekulargewicht |
319.403646 |
Synonyme |
N,N-Dimethyl-benzofuro[3,2-c][1]benzoxepin-Δ6(12H),γ-propylamine Hydrochloride Salt; 3-Benzofuro[3,2-c][1]benzoxepin-6(12H)-ylidene-N,N-dimethyl-1-propanamine Hydrochloride Salt; Benzofuro[3,2-c][1]benzoxepin, 1-propanamine deriv. Hydrochloride; 6-(3 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Oxetorone Hydrochloride shares therapeutic overlap with multiple classes of migraine prophylactics. Below is a systematic comparison:
Table 1: Mechanism-Based Comparison
| Compound | Primary Mechanism(s) | Receptor Targets | Key Clinical Use |
|---|---|---|---|
| Oxetorone HCl | 5-HT receptor modulation; α-adrenergic blockade | 5-HT2, α1-adrenergic | Migraine prophylaxis |
| Methysergide | 5-HT2 receptor antagonist | 5-HT2B/2C | Migraine/cluster headache |
| Dihydroergotamine | 5-HT1B/1D receptor agonist | 5-HT1B/1D, α-adrenergic | Acute migraine treatment |
| Propranolol | β1-adrenergic receptor blockade | β1-adrenergic | Migraine prophylaxis |
| Amitriptyline | TCA; modulates calcium channels | Calcium channels, 5-HT/NE reuptake | Migraine/chronic pain |
Table 2: Research Findings and Differentiation
Key Differentiators:
Receptor Specificity: Unlike propranolol (β-blocker) or amitriptyline (TCA), Oxetorone uniquely combines 5-HT2 and α1-adrenergic blockade, targeting both neuronal and vascular pathways .
Safety Profile : Oxetorone lacks the fibrotic risks of methysergide but shares hypotensive side effects with other α-blockers .
Clinical Niche : While largely superseded by newer agents (e.g., CGRP inhibitors), Oxetorone remains an option for patients unresponsive to β-blockers or anticonvulsants .
Q & A
What are the recommended synthetic methodologies for Oxetorone Hydrochloride, and how can purity be validated during synthesis?
Oxetorone Hydrochloride is synthesized by dissolving its bisacetamide precursor in ethanol, followed by chilling and saturation with dry hydrogen chloride gas. The resulting oil is crystallized using ether, yielding a product with a melting point of 146–147°C . Purity validation includes:
- Nitrogen content analysis (theoretical: 8.3%, observed: 8.2%) to confirm stoichiometry.
- Melting point determination to assess crystallinity and impurity thresholds.
- Titrimetric chloride quantification (e.g., potentiometric titration with 0.1 N silver nitrate), analogous to methods for oxycodone hydrochloride .
How can researchers resolve discrepancies in reported 5-HT receptor binding profiles of Oxetorone?
Oxetorone’s antimigraine efficacy is linked to 5-HT receptor modulation, but conflicting selectivity data (e.g., 5-HT2 vs. 5-HT7) may arise from:
- Assay variability : Radioligand binding (e.g., using [³H]-LSD for 5-HT2) vs. functional cAMP assays.
- Tissue specificity : Differences in receptor isoforms across animal models.
To reconcile contradictions, researchers should standardize experimental conditions (e.g., cell lines, buffer pH) and perform meta-analyses of dose-response curves from multiple studies .
What analytical techniques are critical for structural elucidation and impurity profiling of Oxetorone Hydrochloride?
- Infrared (IR) spectroscopy : Compare the dried precipitate’s spectrum to pharmacopeial reference standards, focusing on benzoxepin and fumarate moieties .
- High-performance liquid chromatography (HPLC) : Use a mobile phase of acetonitrile, methanol, and phosphate buffer (pH 7.8) to separate impurities like 14-hydroxycodeinone, with acceptance criteria for individual impurities (NMT 0.10%) and total impurities (NMT 1.5%) .
- Optical rotation : Validate enantiomeric purity (e.g., −137° to −149° for oxycodone hydrochloride, a comparable opioid) .
How should in vivo studies be designed to evaluate Oxetorone’s blood-brain barrier penetration and pharmacokinetics?
- Rodent models : Administer Oxetorone Hydrochloride intravenously (IV) and orally (PO) to calculate bioavailability.
- LC-MS/MS quantification : Measure plasma and brain tissue concentrations at timed intervals.
- Data normalization : Adjust for protein binding using ultrafiltration or equilibrium dialysis.
Refer to pharmacopeial guidelines for animal welfare compliance and statistical power calculations .
What methodologies ensure accurate quantification of chloride content in Oxetorone Hydrochloride batches?
- Potentiometric titration : Dissolve 6 mg/mL of Oxetorone in methanol, add glacial acetic acid, and titrate with 0.1 N silver nitrate. Each mL of titrant corresponds to 3.545 mg of chloride .
- Acceptance criteria : 9.8–10.4% chloride content on an anhydrous basis.
- Parallel testing : Validate results against ion chromatography for cross-method reliability .
How can researchers address batch-to-batch variability in Oxetorone Hydrochloride’s hygroscopicity?
- Water determination : Use Karl Fischer titration (Method I, USP 〈921〉) with a limit of NMT 7.0% moisture.
- Storage protocols : Preserve in tight containers under nitrogen atmosphere to prevent hydrolysis .
- Stability studies : Accelerate degradation under high humidity (40°C/75% RH) to identify critical moisture thresholds .
What strategies validate Oxetorone’s receptor selectivity in the presence of structurally similar metabolites?
- Competitive binding assays : Incubate Oxetorone with 5-HT1A, 5-HT2A, and dopamine D2 receptors, using RS 67333 hydrochloride (a 5-HT4 partial agonist) as a control for off-target effects .
- Metabolite screening : Use LC-HRMS to identify oxidative metabolites that may cross-react with non-target receptors .
How should conflicting pharmacological data from in vitro vs. in vivo models be analyzed?
- Dose translation : Apply allometric scaling (e.g., body surface area adjustment) to reconcile in vitro IC50 values with effective plasma concentrations in animals.
- Mechanistic modeling : Use PK/PD simulations to account for protein binding and tissue distribution disparities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
